molecular formula C16H30SeSn B11927467 Tributyl(selenophen-2-yl)stannane

Tributyl(selenophen-2-yl)stannane

Cat. No.: B11927467
M. Wt: 420.1 g/mol
InChI Key: MPJBMKJMBMKPMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(selenophen-2-yl)stannane is typically synthesized through organometallic chemistry reactions. The process begins with the synthesis of metal selenides, which are then reacted with organotin reagents to produce the target compound . One common method involves dissolving selenophene in dry tetrahydrofuran (THF) under an argon atmosphere. The solution is cooled to -78°C, and n-butyllithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred overnight. The resulting product is extracted with petroleum ether and dried over anhydrous sodium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tributyl(selenophen-2-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various selenophen-2-yl derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism by which tributyl(selenophen-2-yl)stannane exerts its effects involves the formation of carbon-selenium bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is facilitated by the presence of the tin atom, which stabilizes the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(selenophen-2-yl)stannane is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications .

Properties

Molecular Formula

C16H30SeSn

Molecular Weight

420.1 g/mol

IUPAC Name

tributyl(selenophen-2-yl)stannane

InChI

InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

MPJBMKJMBMKPMD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1

Origin of Product

United States

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